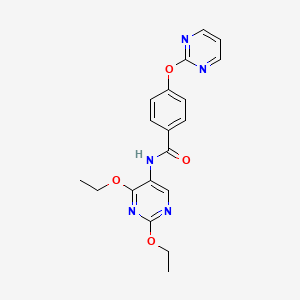

N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)-4-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-3-26-17-15(12-22-19(24-17)27-4-2)23-16(25)13-6-8-14(9-7-13)28-18-20-10-5-11-21-18/h5-12H,3-4H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCYAWCACVDLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.

Introduction of the Diethoxy Groups: The diethoxy groups are introduced via an alkylation reaction using ethyl iodide in the presence of a strong base like potassium carbonate.

Coupling with Benzamide: The final step involves coupling the pyrimidine derivative with 4-(pyrimidin-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide exerts its effects is often related to its interaction with biological macromolecules:

Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues in Benzamide Derivatives

[N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted) sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] (Compounds 3a–g)

- Structure : These compounds () share a benzamide backbone but differ in substituents: a methoxyphenyl group and sulfamoylphenyl moieties replace the pyrimidine-ethoxy and pyrimidinyloxy groups of the target compound.

- Activity : Sulfamoyl groups in 3a–g likely enhance solubility and hydrogen bonding, whereas the ethoxy groups in the target compound may increase lipophilicity, affecting membrane permeability.

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide Derivatives

- Structure : Features a dioxothiazolidin-ylidene methyl group instead of pyrimidine substituents ().

- Electronic Effects : The electron-withdrawing dioxothiazolidin moiety may reduce aromaticity compared to the electron-donating ethoxy groups in the target compound, altering reactivity and binding affinity .

Pyrimidine-Based Analogues

5-Bromo-2-N-[7-Methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-yl]-4-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidine-2,4-diamine (20a)

- Structure : Contains a brominated pyrimidine core and a spirocyclic benzoxazine group ().

- Functional Groups : The bromine atom may enhance electrophilic reactivity, while the cyclopropane ring introduces steric constraints absent in the target compound.

Pharmacopeial Amide Derivatives (Compounds m, n, o)

- Structure: These amides () include dimethylphenoxy and tetrahydro-pyrimidinyl groups, differing in stereochemistry (R/S configurations).

- Stereochemical Impact : The target compound’s activity could similarly depend on stereochemistry, though its specific configuration is unspecified.

- Biological Relevance: Dimethylphenoxy groups in compounds m–o may enhance receptor binding, analogous to the pyrimidinyloxy group in the target compound .

Biological Activity

N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on available research findings.

- Molecular Formula : C19H19N5O4

- Molecular Weight : 381.4 g/mol

- CAS Number : 1797331-20-4

The compound features a pyrimidine ring substituted with ethoxy groups and a benzamide moiety, which contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-diethoxypyrimidine with a suitable benzoyl derivative. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

-

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- SUIT-2 (pancreatic cancer)

- HT-29 (colon cancer)

The proposed mechanism of action includes:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to an increase in sub-G1 phase cells, indicative of apoptosis.

- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed through Hoechst 33,258 staining, confirming the compound's role in triggering programmed cell death in cancer cells .

Case Studies

A recent study synthesized several derivatives based on the core structure of this compound and evaluated their biological activities. Among these derivatives, certain compounds demonstrated enhanced cytotoxicity compared to the parent compound, suggesting that structural modifications can optimize therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,4-dimethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide | Structure | Moderate cytotoxicity |

| N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | Structure | Antiviral activity |

The unique substitution pattern on the pyrimidine ring and benzamide moiety in this compound may confer distinct biological activities compared to similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

- Step 1 : Functionalization of the pyrimidine ring via chlorination or alkoxylation under controlled anhydrous conditions (e.g., using POCl₃ for chlorination) .

- Step 2 : Coupling of intermediates (e.g., via Suzuki-Miyaura or Buchwald-Hartwig reactions) with benzamide derivatives. Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are critical for regioselectivity .

- Optimization : Temperature control (<80°C) and inert atmospheres (N₂/Ar) minimize side reactions. Solvent choice (e.g., DMF or THF) impacts solubility and reaction kinetics .

Q. How can the structural integrity of the compound be validated post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve dihedral angles between pyrimidine and benzamide moieties to confirm stereoelectronic effects .

- Spectroscopy :

- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., δ 8.1–8.3 ppm for pyrimidinyl protons) and coupling constants (J = 2–5 Hz for diethoxy groups) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Elemental Analysis : Confirm C, H, N, O content within ±0.3% theoretical values .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening (e.g., hindered rotation of diethoxy groups) .

- COSY/NOESY : Map through-space interactions to distinguish between intramolecular hydrogen bonding (e.g., N–H⋯O) and steric hindrance .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and simulate spectra for comparison .

Q. What strategies are effective for optimizing regioselectivity in functionalizing the pyrimidine ring during derivatization?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., pivaloyl) to block undesired positions .

- Metal Catalysis : Use Pd/ligand systems (e.g., Pd(OAc)₂ with SPhos) to favor C5 substitution over C2/C4 .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at electron-deficient positions .

Q. How can the compound’s potential bioactivity be evaluated against enzyme targets (e.g., kinases or polymerases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to ATP pockets (e.g., kinase domains) based on pyrimidine-oxybenzamide pharmacophores .

- In Vitro Assays :

- Fluorescence Polarization : Measure competitive displacement of labeled ATP analogs .

- Kinase Glo® : Quantify ATP consumption in real time .

- SAR Analysis : Synthesize analogs with modified alkoxy chains to correlate substituent effects (e.g., ethoxy vs. methoxy) with IC₅₀ values .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis yields?

- Methodological Answer :

- DoE (Design of Experiments) : Apply Taguchi or factorial designs to identify critical variables (e.g., catalyst loading, solvent purity) .

- Process Analytical Technology (PAT) : Use inline FTIR or HPLC-MS to monitor reaction progression and intermediate stability .

- Purification Protocols : Standardize column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization (e.g., EtOH/H₂O) .

Q. What analytical methods differentiate polymorphic forms of the compound, and how do they impact bioactivity?

- Methodological Answer :

- PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to identify crystalline vs. amorphous phases .

- DSC/TGA : Measure melting points and thermal degradation profiles to assess stability .

- Bioavailability Studies : Use Caco-2 cell assays to correlate polymorph solubility with permeability .

Safety and Hazard Mitigation

Q. What are the key hazards associated with synthesizing this compound, and how can they be mitigated?

- Methodological Answer :

- Chlorinated Reagents : Use POCl₃ in fume hoods with CaCl₂ traps to neutralize HCl off-gases .

- Pyrophoric Catalysts : Handle Pd/C under inert atmospheres and quench with Celite®/water post-reaction .

- Waste Disposal : Segregate heavy metal residues (e.g., Pd) for certified hazardous waste contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.